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Compound Name: Ostalloy
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Ostalloy, a family of

bismuth-based low-temperature solders, with other common low-temperature solder

alternatives. The information presented is based on publicly available data sheets and research

findings, offering a valuable resource for material selection in sensitive research and

development applications.

Introduction to Low-Temperature Solders
Low-temperature solders are essential materials in applications where components are

sensitive to high temperatures. These solders, with melting points typically below 200°C, are

crucial in the assembly of delicate electronic components, medical devices, and in various

laboratory settings where thermal stress must be minimized. Ostalloy, a brand of bismuth-

based alloys, is frequently utilized for these purposes. This guide compares the key

performance characteristics of various Ostalloy formulations with other common low-

temperature solder families, namely tin-bismuth (Sn-Bi) and tin-indium (Sn-In) alloys, as well as

another commercially available low-melting alloy, Cerrolow 136.

Comparative Performance Data
The following tables summarize the key physical and mechanical properties of selected

Ostalloy products and other low-temperature solders. These properties are critical in

determining the suitability of a solder for a specific application.
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Table 1: Physical and Mechanical Properties of Ostalloy and Other Low-Temperature Solders

Property
Ostalloy
117

Ostalloy
158[1]

Ostalloy
281[2]

Cerrolow
136[3][4]

Eutectic
Sn-Bi
(Sn58Bi)
[5]

Eutectic
Sn-In
(Sn52In48
)

Compositio

n (wt.%)

44.7 Bi,

22.6 Pb,

8.3 Sn, 5.3

Cd, 19.1 In

50.0 Bi,

26.7 Pb,

13.3 Sn,

10.0 Cd

58 Bi, 42

Sn

49 Bi, 18

Pb, 12 Sn,

21 In

58 Bi, 42

Sn

52 Sn, 48

In

Melting

Point (°C)
47 70 138 58 138-139 118

Tensile

Strength

(MPa)

37.2 41.3 55.2 43.4 55.2[6] 13.1

Shear

Strength

(MPa)

Data not

available

Data not

available

Data not

available

Data not

available

~30-40[7]

[8]
~15-25[8]

Brinell

Hardness

(HB)

12 9.2 22 14 ~15-20 ~4-6

Elongation

(%)
1.5 200 200 50 ~15-30[9] >100

Table 2: Thermal and Electrical Properties of Ostalloy and Other Low-Temperature Solders
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Property
Ostalloy
117

Ostalloy
158

Ostalloy
281

Cerrolow
136

Eutectic
Sn-Bi
(Sn58Bi)
[5]

Eutectic
Sn-In
(Sn52In48
)

Thermal

Conductivit

y (W/m·K)

Data not

available
~16 ~18

Data not

available
19 ~34

Electrical

Conductivit

y (% IACS)

3.9
Data not

available

Data not

available
2.43 4.5 ~14

Electrical

Resistivity

(µΩ·cm)

~44
Data not

available

Data not

available
~71 38.3[5] ~12.3

Note: IACS stands for International Annealed Copper Standard. Some data for shear strength,

thermal conductivity, and electrical conductivity were not readily available in the public domain

for all alloys and are marked as "Data not available." The provided data for Sn-Bi and Sn-In

alloys represent typical values for eutectic compositions.

Experimental Protocols
The data presented in the tables are determined using standardized experimental procedures

to ensure consistency and comparability. The following are detailed methodologies for the key

experiments cited.

The elemental composition of the solder alloys is determined using Spark Atomic Emission

Spectrometry (Spark-AES).

Sample Preparation: The solder alloy is prepared in the form of a chill cast disk or a flat,

clean surface.

Spark Generation: A high-voltage spark is generated between the sample and a counter

electrode in an argon atmosphere.
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Light Emission and Analysis: The spark ablates material from the sample, causing the atoms

to emit light at specific wavelengths. This light is dispersed by a spectrometer, and the

intensity of the spectral lines is measured.

Quantification: The concentration of each element is calculated by comparing the intensity of

its spectral lines to those of certified reference materials with known compositions.
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The tensile properties, including tensile strength and elongation, are determined according to

ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.

Specimen Preparation: A standardized "dog-bone" shaped specimen is machined from the

solder material. The dimensions of the specimen, particularly the gauge length, are critical

for accurate results.

Test Procedure: The specimen is mounted in a universal testing machine. A uniaxial tensile

load is applied at a constant strain rate until the specimen fractures.

Data Acquisition: The applied load and the elongation of the gauge section are continuously

recorded throughout the test.

Calculation:

Tensile Strength: The maximum stress the specimen withstands during the test.

Elongation: The percentage increase in the gauge length after fracture.
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Tensile Testing Workflow
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The shear strength of solder joints is a critical parameter, especially in electronic assemblies. A

common method is the Die Shear Test.

Sample Preparation: A solder joint is created by soldering a standardized die (e.g., a ceramic

or silicon chip) to a substrate.

Test Procedure: The substrate is securely clamped. A shear tool is brought into contact with

the edge of the die. A force is applied parallel to the substrate at a constant speed until the

die is sheared off.

Data Acquisition: The maximum force required to shear the die is recorded.

Calculation: The shear strength is calculated by dividing the maximum force by the area of

the solder joint.
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Shear Strength Testing Workflow

The electrical conductivity of the solder alloys is measured using the Eddy Current Method as

described in ASTM E1004 - Standard Test Method for Determining Electrical Conductivity
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Using the Electromagnetic (Eddy Current) Method.

Instrumentation: A calibrated eddy current conductivity meter with a probe is used.

Calibration: The instrument is calibrated using standards of known electrical conductivity that

bracket the expected conductivity of the solder alloy.

Measurement: The probe is placed in contact with a flat, smooth surface of the solder

sample. The instrument induces eddy currents in the material and measures their magnitude,

which is related to the material's conductivity.

Reporting: The electrical conductivity is typically reported as a percentage of the

International Annealed Copper Standard (% IACS).

Start

Calibrate Eddy Current Meter
with Known Standards

Prepare a Flat, Smooth
Solder Sample Surface

Place Probe on Sample
and Take Reading

Record Electrical Conductivity
(in % IACS or S/m)

End
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Electrical Conductivity Measurement

The thermal conductivity is determined using the Guarded-Comparative-Longitudinal Heat Flow

Technique as outlined in ASTM E1225 - Standard Test Method for Thermal Conductivity of

Solids by Means of the Guarded-Comparative-Longitudinal Heat Flow Technique.

Apparatus: A test stack is created with the solder specimen placed between two reference

materials of known thermal conductivity. The stack is heated at one end and cooled at the

other to establish a longitudinal heat flow. A guard heater surrounds the stack to minimize

radial heat loss.

Procedure: A steady-state temperature gradient is established along the test stack.

Data Acquisition: The temperature at various points along the specimen and the reference

materials is measured using thermocouples.

Calculation: The thermal conductivity of the solder is calculated by comparing the

temperature gradient across the specimen to the temperature gradients and known thermal

conductivities of the reference materials.
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Ostalloy Family: The Ostalloy products exhibit a wide range of melting points, from as low

as 47°C for Ostalloy 117 to 138°C for Ostalloy 281, making them suitable for a variety of

temperature-sensitive applications. Ostalloy 158 and 281 show remarkably high elongation,

suggesting good ductility, which can be advantageous in applications where mechanical

flexibility is required. However, the presence of lead and cadmium in some Ostalloy
formulations (e.g., 117 and 158) is a significant consideration due to health and

environmental regulations (RoHS).

Tin-Bismuth (Sn-Bi) Solders: Eutectic Sn-Bi solder offers a lead-free alternative with a low

melting point of around 138°C, identical to Ostalloy 281. It possesses good tensile strength,

comparable to the higher-melting Ostalloy. However, Sn-Bi alloys are known to be more

brittle than other solder types, as reflected in their lower elongation values. This brittleness

can be a concern in applications subjected to mechanical shock or vibration.

Tin-Indium (Sn-In) Solders: The eutectic Sn-In solder has a very low melting point of 118°C

and exhibits excellent ductility, with elongation exceeding 100%. This makes it a suitable

candidate for cryogenic applications and for joining materials with significantly different

coefficients of thermal expansion. However, indium is a relatively expensive metal, which can

make Sn-In solders less cost-effective for some applications.

Cerrolow 136: This alloy offers a very low melting point of 58°C, making it ideal for extremely

temperature-sensitive components. Its tensile strength is comparable to Ostalloy 158. Like

some Ostalloy variants, it contains lead, which may restrict its use in certain applications.

Conclusion
The selection of a low-temperature solder is a multi-faceted decision that depends on the

specific requirements of the application.

Ostalloy solders offer a versatile range of melting points and, in some cases, excellent

ductility. However, the presence of hazardous materials in certain formulations must be

carefully considered.

Sn-Bi solders are a good lead-free alternative with a low melting point and high strength, but

their inherent brittleness may be a limiting factor.
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Sn-In solders provide excellent ductility and a very low melting point, making them suitable

for specialized applications, though at a higher cost.

Cerrolow 136 is an excellent choice for applications requiring an extremely low melting

temperature, with the caveat of its lead content.

Researchers, scientists, and drug development professionals should carefully evaluate the

trade-offs between melting temperature, mechanical properties, cost, and regulatory

compliance when selecting a low-temperature solder for their specific needs. This guide

provides a foundational comparison to aid in that decision-making process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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